

Application Note: Optimal Concentration of Ac-DEVD-pNA for Saturation Kinetics

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Compound of Interest

Compound Name: *Caspase-3 substrate
(chromogenic)*

Cat. No.: *B13398095*

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Executive Summary

Objective: To define the optimal substrate concentration of Ac-DEVD-pNA for measuring Caspase-3 activity under saturation kinetics (

) conditions.

Core Recommendation: For routine activity assays, the optimal final concentration of Ac-DEVD-pNA is 200 μM .^{[1][2]} This concentration represents approximately 20

(where

μM), ensuring the enzyme is fully saturated and the reaction proceeds at maximum velocity (

), making the assay sensitive solely to enzyme concentration and independent of minor substrate depletion.

Scientific Foundation: Kinetics & Mechanism

The Reaction Mechanism

Ac-DEVD-pNA (Acetyl-Asp-Glu-Val-Asp-p-nitroanilide) is a synthetic peptide mimic of the PARP cleavage site.^{[1][2]} Caspase-3 acts as a cysteine protease, recognizing the DEVD motif and cleaving the amide bond between the C-terminal aspartate and the p-nitroanilide (pNA) reporter.

- Substrate: Ac-DEVD-pNA (Colorless)^{[1][2][3]}
- Enzyme: Activated Caspase-3^{[1][4][5][6][7]}
- Product: Free pNA (Yellow, nm)^[7]

Michaelis-Menten Rationale

To accurately quantify the amount of active Caspase-3, the reaction must be "zero-order" with respect to substrate. This means the reaction rate (

) depends only on the enzyme concentration (), not on the substrate concentration ().

According to the Michaelis-Menten equation:

- (Michaelis Constant): The substrate concentration at which the reaction rate is

^{[7][8]} For Caspase-3 and Ac-DEVD-pNA, the

is typically 9.7 μM (range 9–11 μM).^{[2][7]}

- Saturation Zone: When

(typically

), the term

approximates

. The equation simplifies to

Why 200 μM ?

While

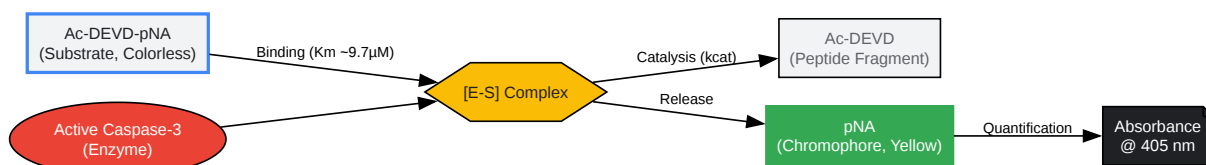
μM (

) is theoretically sufficient for saturation, 200 μM is the industry standard for three critical reasons:

- **Substrate Depletion Buffer:** As the reaction proceeds, substrate concentration decreases. Starting at 200 μM ensures that even after significant cleavage (e.g., 10% conversion), the remaining substrate is still above the K_m , maintaining linear kinetics.
- **Competitive Inhibition:** Cell lysates may contain endogenous competitive inhibitors. A higher substrate concentration helps outcompete these factors.
- **Dynamic Range:** It allows for the detection of high-activity samples without rapidly falling out of the linear range.

Visualization of Signaling & Workflow[7]

Diagram 1: Reaction Mechanism & Assay Logic



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Caption: Mechanism of Ac-DEVD-pNA cleavage by Caspase-3. Yellow pNA release is proportional to enzyme activity.

Experimental Protocol: Determining Saturation Kinetics

If you are validating a new batch of substrate or characterizing a mutant enzyme, you must experimentally determine the

and

rather than assuming the standard 200 μ M.

Reagents Preparation

- Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% Glycerol.
- Substrate Stock: 10 mM Ac-DEVD-pNA in dry DMSO.
- Enzyme Source: Recombinant Caspase-3 or Apoptotic Cell Lysate (e.g., Jurkat cells treated with Staurosporine).

Substrate Dilution Scheme (96-Well Plate)

To determine kinetic parameters, generate a range of concentrations spanning

to

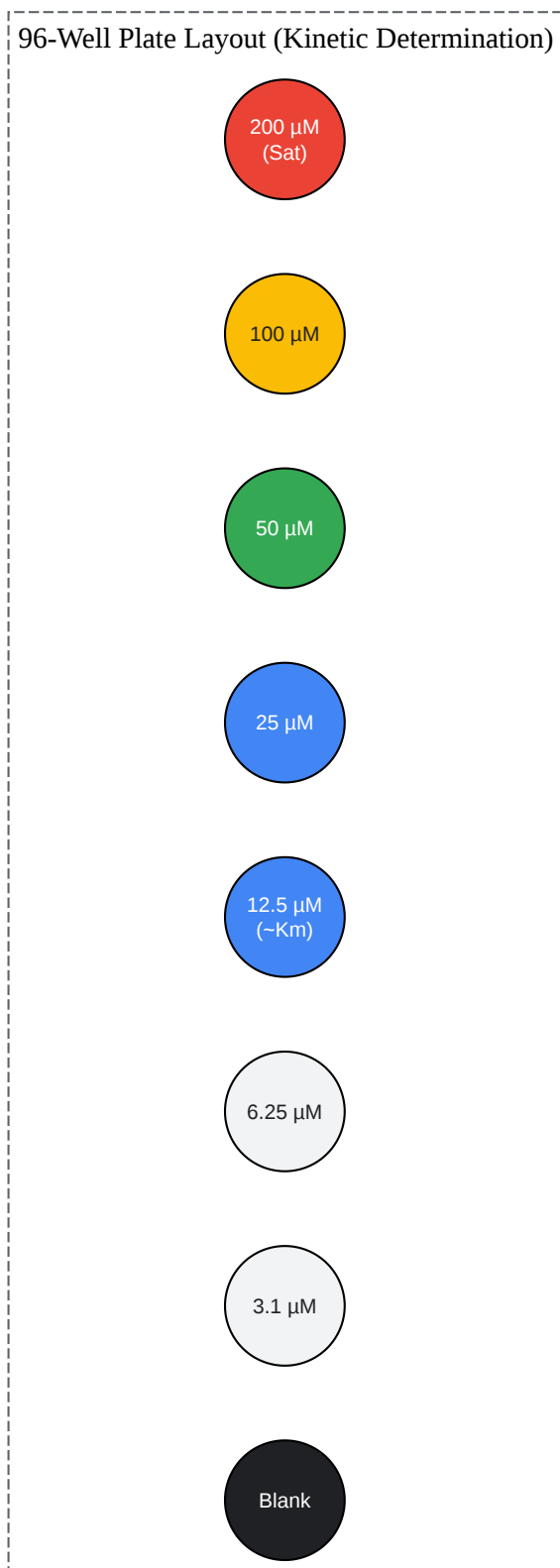
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Standard ID	Final Conc. (μM)	Preparation (per 1 mL Assay Buffer)	Role
S1	200	20 μL of 10 mM Stock + 980 μL Buffer	Saturation ()
S2	100	500 μL of S1 + 500 μL Buffer	High Saturation
S3	50	500 μL of S2 + 500 μL Buffer	Intermediate
S4	25	500 μL of S3 + 500 μL Buffer	Near
S5	12.5	500 μL of S4 + 500 μL Buffer	Near
S6	6.25	500 μL of S5 + 500 μL Buffer	Below
S7	3.125	500 μL of S6 + 500 μL Buffer	Low Substrate
Blank	0	1000 μL Assay Buffer	Background

Assay Workflow

- Sample Addition: Add 50 μL of cell lysate or enzyme to respective wells.
- Pre-incubation: Incubate at 37°C for 10 minutes to allow temperature equilibration.
- Substrate Initiation: Add 50 μL of the prepared Substrate Standards (S1–S7) to the wells.
 - Note: This 1:1 dilution halves the "Preparation" concentration. Ensure your calculation accounts for this final in-well concentration.
- Measurement: Immediately place in a microplate reader pre-heated to 37°C.
- Kinetic Read: Measure Absorbance at 405 nm every 2 minutes for 60–120 minutes.

Diagram 2: Kinetic Assay Plate Setup



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Caption: Recommended plate dilution series. Rows A-G contain decreasing substrate; Row H is buffer blank.

Data Analysis & Validation

Calculating Velocity ()

- Plot Absorbance (405 nm) vs. Time (min) for each concentration.
- Identify the linear portion of the curve (usually 10–60 mins).
- Calculate the slope ().
- Convert slope to velocity (nmol/min) using the pNA extinction coefficient ().
 - Pathlength correction is critical for microplates (approx 0.3–0.5 cm depending on volume).

Michaelis-Menten Plot

- Plot Velocity () (y-axis) vs. Substrate Concentration [] (x-axis).
- Fit the data to the Michaelis-Menten non-linear regression model.
- Validation Check:
 - If your calculated K_m is significantly $> 200 \mu\text{M}$, your enzyme may be degraded, or the buffer pH is incorrect.
 - If the curve does not plateau at $200 \mu\text{M}$, you have not reached saturation (rare for Caspase-3/DEVD).

Troubleshooting & Tips

Issue	Probable Cause	Corrective Action
High Background (Blank)	Spontaneous hydrolysis or old substrate	Store Ac-DEVD-pNA at -20°C in dry DMSO. Discard if stock turns yellow.
Non-Linear Kinetics	Substrate depletion	Reduce enzyme concentration or shorten measurement time.
Low Signal	Insufficient DTT	DTT oxidizes over time. Always add fresh DTT (10 mM) to the assay buffer immediately before use. ^[1]
Precipitation	Substrate insolubility	Do not exceed 200 µM final concentration. Ensure DMSO < 5% in final reaction.

References

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